Dicyclomine - 77-19-0

Dicyclomine

Catalog Number: EVT-374329
CAS Number: 77-19-0
Molecular Formula: C19H35NO2
Molecular Weight: 309.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dicyclomine is the ester resulting from the formal condensation of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. An anticholinergic, it is used as the hydrochloride to treat or prevent spasm in the muscles of the gastrointestinal tract, particularly that associated with irritable bowel syndrome. It has a role as a muscarinic antagonist, an antispasmodic drug and a parasympatholytic. It is a tertiary amine and a carboxylic ester. It is functionally related to a 2-diethylaminoethanol and a 1,1'-bi(cyclohexyl)-1-carboxylic acid.
Dicyclomine is a muscarinic M1, M3, and M2 receptor antagonist as well as a non-competitive inhibitor of histamine and bradykinin used to treat spasms of the intestines seen in functional bowel disorder and irritable bowel syndrome. Though it is commonly prescribed, its recommendation may have been based on a small amount of evidence and so its prescription is becoming less favourable. Dicyclomine was granted FDA approval on 11 May 1950.
Dicyclomine is an Anticholinergic. The mechanism of action of dicyclomine is as a Cholinergic Antagonist.
Dicyclomine is an anticholinergic agent used to treat gastrointestinal conditions such as acid peptic disease and irritable bowel syndrome. Dicyclomine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Dicyclomine is a carboxylic acid derivative and a selective anticholinergic with antispasmodic activity. Dicyclomine blocks acetylcholine from binding to muscarinic receptors on smooth muscle. This agent has a direct relaxing effect on smooth muscle and therefore prevents spasms in the muscles of the gastrointestinal tract, inhibits gastrointestinal propulsive motility, decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretion.
A muscarinic antagonist used as an antispasmodic and in urinary incontinence. It has little effect on glandular secretion or the cardiovascular system. It does have some local anesthetic properties and is used in gastrointestinal, biliary, and urinary tract spasms.
See also: Dicyclomine Hydrochloride (has salt form).
Overview

Dicyclomine, also known as dicycloverine, is an anticholinergic medication primarily used to relieve gastrointestinal spasms. It works by relaxing the muscles of the gut and is commonly prescribed for conditions such as irritable bowel syndrome. The compound is classified under the category of smooth muscle relaxants and is often utilized in combination with other medications to enhance therapeutic effects.

Source

Dicyclomine was first synthesized in the 1950s and has since been used in clinical practice. It is derived from the chemical structure of tropine, a bicyclic compound that forms the backbone of various alkaloids. The hydrochloride form of dicyclomine is the most commonly used in pharmaceutical formulations.

Classification

Dicyclomine is classified as a tertiary amine and a quaternary ammonium compound. Its chemical formula is C19_{19}H34_{34}N2_2O, and it has a molecular weight of 318.49 g/mol. The compound exhibits antispasmodic properties due to its ability to block acetylcholine at muscarinic receptors.

Synthesis Analysis

Methods

The synthesis of dicyclomine hydrochloride involves several steps, typically starting from ethyl phenylacetate and a 1,5-dihalopentane. A notable method includes:

  1. Reaction of Ethyl Phenylacetate: Ethyl phenylacetate reacts with a 1,5-dihalopentane (e.g., 1,5-dibromopentane) in the presence of sodium hydride as a base.
  2. Ester Exchange: The resulting product undergoes ester exchange with 2-diethylaminoethanol.
  3. Hydrogenation: The final step involves hydrogenation using a catalyst (such as rhodium on alumina) to yield dicyclomine hydrochloride .

This method has been optimized for higher yields and reduced complexity compared to earlier processes.

Technical Details

The reaction conditions typically involve inert solvents like dimethylformamide and benzene, with careful control of temperature and pressure to ensure optimal yields. The final product is purified through crystallization or distillation.

Molecular Structure Analysis

Structure

Dicyclomine's structure features a bicyclic system with an amine group, which is crucial for its pharmacological activity. Its structural formula can be represented as:

C19H34N2O\text{C}_{19}\text{H}_{34}\text{N}_{2}\text{O}

Data

  • Molecular Weight: 318.49 g/mol
  • Melting Point: Approximately 171-172 °C
  • Solubility: Soluble in water and alcohol, sparingly soluble in chloroform.
Chemical Reactions Analysis

Dicyclomine can undergo various chemical reactions typical for tertiary amines and esters:

  1. Acid-Base Reactions: Dicyclomine can react with acids to form salts (e.g., dicyclomine hydrochloride).
  2. Hydrolysis: Under certain conditions, it may hydrolyze to form diethylamine and other products.
  3. Alkylation: Dicyclomine can act as a nucleophile in alkylation reactions.

These reactions are significant for both its synthesis and potential degradation pathways.

Mechanism of Action

Dicyclomine exerts its effects primarily through antagonism at muscarinic acetylcholine receptors located in the smooth muscle of the gastrointestinal tract. This action leads to:

  • Reduced Muscle Contraction: By inhibiting acetylcholine's action, dicyclomine decreases the frequency and intensity of muscle contractions.
  • Relaxation of Smooth Muscle: This results in relief from spasms associated with gastrointestinal disorders.

The pharmacodynamics indicate that dicyclomine has a rapid onset of action, typically within one hour after administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Bitter

Chemical Properties

  • pH: The pH of aqueous solutions varies depending on concentration but generally falls between 4-6.
  • Stability: Dicyclomine is stable under normal conditions but may degrade when exposed to extreme temperatures or moisture.

Relevant data indicates that dicyclomine should be stored in airtight containers away from light to maintain its efficacy.

Applications

Dicyclomine is primarily used in clinical settings for:

Additionally, research continues into its potential applications in other areas such as pain management and treatment protocols for various gastrointestinal diseases .

Introduction to Dicyclomine: Pharmacological and Historical Context

Chemical Structure and Pharmacodynamic Profile of Dicyclomine

Dicyclomine hydrochloride, chemically designated as 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate hydrochloride, is a synthetic tertiary amine anticholinergic and antispasmodic agent with the molecular formula C₁₉H₃₅NO₂·HCl and a molecular weight of 345.95 g/mol [2] [4]. The compound features a bicyclohexyl ring system attached to a carboxylic acid ester group, with a diethylaminoethyl moiety enabling its biological activity. This configuration contributes to its lipophilic character, facilitating blood-brain barrier penetration and tissue distribution [6] [9].

Pharmacodynamically, dicyclomine exhibits a dual mechanism combining competitive muscarinic receptor antagonism and direct smooth muscle relaxation. In vitro studies using guinea pig ileum demonstrate approximately 1/8 the antimuscarinic potency of atropine, while in vivo investigations in cats and dogs reveal equipotency against acetylcholine and barium chloride-induced spasms – a distinct profile compared to atropine, which shows 200-fold greater potency against acetylcholine-induced spasms [4] [8]. The drug shows receptor subtype selectivity with highest affinity for M1 and M3 muscarinic receptors (Ki = 57 nM and 67 nM, respectively), moderate M4 affinity (Ki = 97 nM), and lowest M2 affinity (Ki = 415 nM) [6] [9].

Table 1: Structural and Pharmacodynamic Properties of Dicyclomine

PropertyCharacteristicBiological Significance
Core StructureBicyclohexyl carboxylic acid esterProvides structural rigidity for receptor interaction
IonizationTertiary amine (pKa ~9.0)Enhances tissue permeability and CNS penetration
Receptor AffinityM1/M3 > M4 > M2Explains GI selectivity over cardiac effects
Elimination Half-life~1.8 hours (initial phase)Supports four-times daily dosing regimen
MetabolismHepatic (poorly characterized)Potential for drug interactions

Dicyclomine's pharmacokinetic profile includes rapid oral absorption with peak plasma concentrations occurring within 60-90 minutes post-administration. The drug undergoes extensive hepatic metabolism (pathways not fully characterized) and demonstrates a mean plasma elimination half-life of approximately 1.8 hours, though a secondary elimination phase extends beyond 24 hours [4] [9]. The volume of distribution (3.65 L/kg for a 20 mg dose) indicates significant tissue penetration, consistent with its lipophilicity [2].

Historical Evolution of Dicyclomine in Gastrointestinal Therapeutics

Dicyclomine was first synthesized in 1945 by scientists at the William S. Merrell Company, receiving FDA approval on May 11, 1950, for gastrointestinal disorders [2] [6]. Its initial clinical applications included infantile colic and peptic ulcer disease, reflecting the limited therapeutic options available during the mid-20th century. The drug was marketed under the brand name Bentyl® and quickly gained clinical adoption due to its favorable side effect profile compared to belladonna alkaloids [6].

A significant historical development involved dicyclomine's inclusion in Bendectin®, an antiemetic combination product containing doxylamine succinate, pyridoxine, and dicyclomine launched in 1956 for morning sickness. Merrell removed dicyclomine from the formulation in 1976 after determining it contributed no therapeutic benefit, preceding the controversial withdrawal of Bendectin® in 1983 due to unfounded teratogenicity concerns [6]. Throughout the 1980s, regulatory agencies worldwide restricted dicyclomine use in infants under six months following reports of serious respiratory depression, seizures, coma, and death in this population [6] [8].

The evidence base for dicyclomine evolved substantially with the 1981 publication of a double-blind, randomized controlled trial by Page and Dirnberger. This study of 97 IBS patients demonstrated dicyclomine's superiority over placebo in Physicians' Global Assessment (67% vs. 41% improvement, p<0.05) at 40mg four times daily [1]. This trial became the cornerstone of efficacy evidence, later incorporated into a 2012 meta-analysis of antispasmodics that showed an odds ratio of 1.56 (95% CI: 1.33-1.83) for global improvement in IBS symptoms compared to placebo [1].

Despite its longstanding use, contemporary guidelines reflect dicyclomine's complex evidence status. The 2007 British Society of Gastroenterology guidelines assigned it a "definitive" strength of recommendation for IBS management despite "very low" quality evidence and "uncertain trade-offs" in benefit-harm ratio [1] [3]. This paradox underscores the disconnect between historical clinical experience and modern evidence standards in gastrointestinal therapeutics.

Mechanistic Basis of Antispasmodic and Anticholinergic Activity

Dicyclomine exerts its therapeutic effects through a sophisticated dual mechanism targeting both neurogenic and myogenic components of gastrointestinal spasm. The primary mechanism involves competitive antagonism of muscarinic acetylcholine receptors in the myenteric plexus, particularly M1 and M3 subtypes expressed on gastrointestinal smooth muscle [4] [6]. This blockade inhibits acetylcholine-induced depolarization, reducing calcium influx through voltage-gated channels and ultimately decreasing smooth muscle contractility [9].

Table 2: Mechanisms of Dicyclomine's Spasmolytic Action

MechanismMolecular TargetFunctional Effect
NeurogenicMuscarinic M1 receptorsReduces acetylcholine release from enteric neurons
MyogenicMuscarinic M3 receptorsDirectly inhibits smooth muscle contraction
Non-cholinergicBradykinin/histamine receptorsNon-competitive inhibition of spasm mediators
Cellular SignalingCalcium flux modulationReduces intracellular Ca²⁺ availability

Unlike classical antimuscarinics, dicyclomine demonstrates significant direct spasmolytic activity independent of anticholinergic effects. Experimental models demonstrate potent inhibition of bradykinin- and histamine-induced spasms in isolated guinea pig ileum – effects not observed with atropine [4]. This non-competitive antagonism of inflammatory mediators suggests a broader mechanism involving interference with G-protein coupled receptor signaling pathways and calcium mobilization from intracellular stores [6] [9].

The clinical relevance of this dual mechanism manifests in differential effects on gastrointestinal motility. Dicyclomine preferentially reduces high-amplitude propagating contractions in the colon without significantly affecting basal motility – a selectivity profile that explains its efficacy in cramp-predominant functional bowel disorders [9]. This contrasts with nonselective anticholinergics that produce global inhibition of gastrointestinal motility, potentially leading to constipation.

Comparative studies reveal distinctive pharmacodynamic properties relative to other antispasmodics. A 1990 randomized trial demonstrated that dicyclomine (10mg TID) showed comparable global improvement to mebeverine (135mg TID) after eight weeks in 71 young adults with abdominal pain, though mebeverine showed superior reduction in pain attacks (p=0.05) with significantly fewer adverse effects (39% vs. 13%) [1]. This differential tolerability profile stems from dicyclomine's greater CNS penetration and broader receptor interactions, highlighting the clinical implications of its unique mechanistic signature.

Properties

CAS Number

77-19-0

Product Name

Dicyclomine

IUPAC Name

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate

Molecular Formula

C19H35NO2

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3

InChI Key

CURUTKGFNZGFSE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2

Solubility

SOL IN WATER ABOUT 25% /HYDROCHLORIDE/
1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/
3.27e-03 g/L

Synonyms

Bentyl
Bentylol
Di Cyclonex
Di Spaz
Di-Cyclonex
Di-Spaz
Dibent
Diclomin
Dicyclomine
Dicyclomine Hydrochloride
Dicycloverin
Hydrochloride, Dicyclomine
Lomine
Merbentyl
OR Tyl
OR-Tyl
Spascol

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.